molecular formula C10H12N2OS B2545459 1-[2-(1,3-Thiazol-2-yl)pyrrolidin-1-yl]prop-2-en-1-one CAS No. 2169352-45-6

1-[2-(1,3-Thiazol-2-yl)pyrrolidin-1-yl]prop-2-en-1-one

Cat. No.: B2545459
CAS No.: 2169352-45-6
M. Wt: 208.28
InChI Key: CXCJBWFGTWUDFA-UHFFFAOYSA-N
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Description

1-[2-(1,3-Thiazol-2-yl)pyrrolidin-1-yl]prop-2-en-1-one is a heterocyclic compound that contains a thiazole ring and a pyrrolidine ring. This compound is of interest due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals and agrochemicals.

Properties

IUPAC Name

1-[2-(1,3-thiazol-2-yl)pyrrolidin-1-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2OS/c1-2-9(13)12-6-3-4-8(12)10-11-5-7-14-10/h2,5,7-8H,1,3-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXCJBWFGTWUDFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCCC1C2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(1,3-Thiazol-2-yl)pyrrolidin-1-yl]prop-2-en-1-one typically involves the reaction of a thiazole derivative with a pyrrolidine derivative under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the reaction. The reaction mixture is usually heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[2-(1,3-Thiazol-2-yl)pyrrolidin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halogens can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Sodium iodide in acetone at reflux temperature.

Major Products Formed

    Oxidation: Formation of thiazole oxides.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[2-(1,3-Thiazol-2-yl)pyrrolidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets. For example, in its role as an anticonvulsant, the compound may modulate voltage-dependent sodium and calcium channels, enhance the effect of gamma-aminobutyric acid (GABA), and inhibit synaptic excitation mediated by ionotropic glutamate receptors . These interactions help to stabilize neural activity and prevent seizures.

Comparison with Similar Compounds

Similar Compounds

    1-(Thiazol-2-yl)pyrrolidin-2-one: A similar compound with a pyrrolidinone ring instead of a pyrrolidine ring.

    2-(Thiazol-2-yl)isoindoline-1,3-dione: Another related compound with an isoindoline-dione structure.

Uniqueness

1-[2-(1,3-Thiazol-2-yl)pyrrolidin-1-yl]prop-2-en-1-one is unique due to its specific combination of a thiazole ring and a pyrrolidine ring, which imparts distinct chemical and biological properties.

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